molecular formula C20H17IN2 B14700514 9-(4-Aminophenyl)-10-methylacridin-10-ium iodide CAS No. 24287-79-4

9-(4-Aminophenyl)-10-methylacridin-10-ium iodide

Cat. No.: B14700514
CAS No.: 24287-79-4
M. Wt: 412.3 g/mol
InChI Key: OPOWZJSANWVFFT-UHFFFAOYSA-N
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Description

9-(4-Aminophenyl)-10-methylacridin-10-ium iodide is a chemical compound that belongs to the class of acridinium derivatives. This compound is characterized by the presence of an acridinium core structure with a 4-aminophenyl group and a methyl group attached to the nitrogen atom, along with an iodide counterion. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique photophysical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Aminophenyl)-10-methylacridin-10-ium iodide typically involves the following steps:

    Formation of the Acridinium Core: The acridinium core can be synthesized through the cyclization of appropriate precursors, such as N-phenylanthranilic acid derivatives, under acidic conditions.

    Introduction of the 4-Aminophenyl Group: The 4-aminophenyl group can be introduced via a nucleophilic substitution reaction using 4-aminophenylboronic acid or its derivatives.

    Methylation: The nitrogen atom of the acridinium core is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-Aminophenyl)-10-methylacridin-10-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acridinium ion to its corresponding acridine form.

    Substitution: The 4-aminophenyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are commonly used.

Major Products

    Oxidation: N-oxide derivatives of the acridinium core.

    Reduction: Acridine derivatives.

    Substitution: Nitrated or halogenated derivatives of the 4-aminophenyl group.

Scientific Research Applications

9-(4-Aminophenyl)-10-methylacridin-10-ium iodide has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its photophysical properties.

    Biology: Employed in the study of DNA interactions and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-(4-Aminophenyl)-10-methylacridin-10-ium iodide involves its interaction with biological molecules, such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that damage cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Aminophenyl)-10-methylacridinium chloride
  • 9-(4-Aminophenyl)-10-methylacridinium bromide
  • 9-(4-Aminophenyl)-10-methylacridinium sulfate

Uniqueness

9-(4-Aminophenyl)-10-methylacridin-10-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions. The iodide ion may also enhance the compound’s photophysical properties, making it more suitable for certain applications in fluorescence and photodynamic therapy.

Properties

CAS No.

24287-79-4

Molecular Formula

C20H17IN2

Molecular Weight

412.3 g/mol

IUPAC Name

4-(10-methylacridin-10-ium-9-yl)aniline;iodide

InChI

InChI=1S/C20H16N2.HI/c1-22-18-8-4-2-6-16(18)20(14-10-12-15(21)13-11-14)17-7-3-5-9-19(17)22;/h2-13,21H,1H3;1H

InChI Key

OPOWZJSANWVFFT-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)N.[I-]

Origin of Product

United States

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